molecular formula C18H27N3O3S B2776599 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide CAS No. 897611-68-6

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide

Cat. No.: B2776599
CAS No.: 897611-68-6
M. Wt: 365.49
InChI Key: RINIXBDIQZBMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide group linked via a sulfonylethyl chain to a 4-phenylpiperazine moiety. Its structure combines a rigid cyclopentane ring, a sulfonyl-based spacer, and an arylpiperazine group, which collectively influence its physicochemical and pharmacological properties. Piperazine derivatives are widely studied for their CNS activity, particularly in serotonin and dopamine receptor modulation .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(16-6-4-5-7-16)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINIXBDIQZBMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Cyclopentanecarboxamide: The sulfonylated piperazine is coupled with cyclopentanecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying molecular interactions.

    Biology: Employed in the study of cellular processes and molecular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can modulate neurotransmitter levels and affect various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s uniqueness lies in its cyclopentanecarboxamide core and ethylsulfonyl-piperazine linkage. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Linker
N-{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide Cyclopentanecarboxamide 4-Phenylpiperazine Ethylsulfonyl
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropanecarboxamide, phenethyl Amide
N-(4-phenoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide Acetamide 4-Pyridinylpiperazine, phenoxyphenyl Ethyl (acetamide)

Key Observations :

  • Cyclopentane vs.
  • Sulfonyl vs. Acetamide Linkers : The ethylsulfonyl group may enhance metabolic stability compared to acetamide linkers (e.g., in ), which are prone to hydrolysis.
  • Arylpiperazine Variations : The 4-phenylpiperazine moiety is associated with serotonin receptor affinity, whereas pyridinylpiperazine derivatives (e.g., ) may exhibit distinct selectivity profiles .

Pharmacological and Pharmacokinetic Differences

Receptor Affinity
  • Cyclopropylfentanyl : As a fentanyl analog, it primarily targets μ-opioid receptors with high potency, posing significant overdose risks.
  • Pyridinylpiperazine Derivatives : These often show affinity for α-adrenergic receptors due to the pyridine substituent.
Solubility and Bioavailability
  • The sulfonylethyl linker in the target compound likely improves water solubility compared to cyclopropylfentanyl’s hydrophobic cyclopropane group .
  • However, solubility may be lower than acetamide-linked analogs (e.g., ), where the polar amide bond enhances aqueous stability.
Metabolic Stability

Preclinical Studies

  • Target Compound: Limited published data exist, but its structural analogs (e.g., arylpiperazines) are explored for antidepressant or antipsychotic applications due to serotonin/dopamine interactions .
  • Pyridinylpiperazine Derivatives : Some exhibit antihypertensive effects via α-adrenergic blockade.

Biological Activity

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O3S, with a molecular weight of 337.44 g/mol. The compound consists of a cyclopentanecarboxamide moiety linked to a piperazine ring via a sulfonyl group, which enhances its interaction with biological targets.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression. For example, derivatives targeting VEGFR and ERK pathways have demonstrated significant anti-proliferative effects against various cancer cell lines .

CompoundTarget KinasesIC50 (μM)Cell Line
6bVEGFR-211.3HepG2
6bERK-24.5K562

This table summarizes findings from studies on related compounds that indicate the potential efficacy of this compound in cancer treatment.

Neuropharmacological Effects

The compound's structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders. Research on similar piperazine derivatives has shown that they can act as selective serotonin reuptake inhibitors (SSRIs), highlighting their potential for treating psychiatric disorders.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against human liver cancer cell lines, indicating a promising avenue for further exploration in oncology .
  • Neuropharmacology : A study investigating piperazine derivatives found that they could modulate neurotransmitter systems effectively, suggesting that this compound may also influence cognitive functions and mood disorders.

Q & A

Q. What are the optimal synthetic routes for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide, and how do reaction conditions impact yield?

The synthesis typically involves:

  • Step 1 : Preparation of the cyclopentanecarboxamide core via coupling reactions (e.g., using carbodiimides like DCC or EDC with DMAP catalysis) .
  • Step 2 : Sulfonylation of the ethyl linker with 4-phenylpiperazine under controlled pH (7–9) and inert atmosphere to prevent side reactions .
  • Critical factors : Solvent choice (e.g., DCM for polar intermediates), temperature (20–25°C for sulfonylation), and purification via column chromatography (silica gel, 5–10% MeOH in DCM). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

  • NMR : 1^1H and 13^13C NMR to confirm cyclopentane, sulfonyl, and piperazine moieties. Key signals include:
    • Cyclopentane CH2_2 at δ 1.5–2.5 ppm.
    • Piperazine N-CH2_2 at δ 2.8–3.2 ppm.
    • Sulfonyl group adjacent to ethyl linker (δ 3.5–4.0 ppm) .
  • HRMS : To verify molecular ion ([M+H]+^+ expected ~462.2 g/mol) and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemistry, though limited by solubility challenges .

Q. How does the compound’s solubility profile influence experimental design?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. For in vitro assays, dilute to <0.1% DMSO to avoid cytotoxicity .
  • Stability : Hydrolytic degradation at extreme pH (e.g., <3 or >10) requires buffered solutions for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Modify piperazine (e.g., 4-fluorophenyl vs. 4-methylphenyl) to assess target affinity. Example:

    SubstituentTarget Affinity (IC50_{50})Notes
    4-Phenyl120 nM (AChE)Baseline
    4-Fluorophenyl85 nM (AChE)Enhanced lipophilicity
  • Functional group swaps : Replace sulfonyl with carbonyl to evaluate metabolic stability .

Q. What strategies resolve contradictions in reported biological targets (e.g., AChE vs. serotonin receptors)?

  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways. For example:
    • AChE inhibition assays (Ellman’s method) vs. 5-HT1A_{1A} receptor binding (radioligand displacement) .
    • Cross-validate with computational docking (e.g., AutoDock Vina) to prioritize high-probability targets .

Q. How do in vivo pharmacokinetics inform dosing regimens for neurological studies?

  • ADME profiling :
    • Bioavailability : ~15–20% in rodents (IV vs. oral dosing).
    • Half-life : 2–3 hours, necessitating BID dosing in chronic models .
  • BBB penetration : Measure brain/plasma ratio via LC-MS; logBB >0.3 indicates CNS activity .

Q. What experimental controls are critical for assessing off-target effects in high-throughput screens?

  • Positive controls : Donepezil for AChE, WAY-100635 for 5-HT1A_{1A}.
  • Counter-screens : Test against CYP450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Optimization :
    • Use flow chemistry for sulfonylation (improves mixing and heat dissipation).
    • Replace DCC with polymer-supported carbodiimides to simplify purification .

Q. What statistical approaches are recommended for analyzing dose-response contradictions?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .

Q. How to validate computational docking predictions experimentally?

  • SPR assays : Measure binding kinetics (kon_{on}/koff_{off}) for top-ranked targets.
  • Mutagenesis : Modify key residues (e.g., AChE Ser203) to confirm binding site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.